Naphtho[1,2-B]furan-2-carbaldehyde
CAS No.: 103997-05-3
Cat. No.: VC19183782
Molecular Formula: C13H8O2
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103997-05-3 |
|---|---|
| Molecular Formula | C13H8O2 |
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | benzo[g][1]benzofuran-2-carbaldehyde |
| Standard InChI | InChI=1S/C13H8O2/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)15-11/h1-8H |
| Standard InChI Key | HSINFBUEWVXJAN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2OC(=C3)C=O |
Introduction
Structural and Physicochemical Properties
Naphtho[1,2-B]furan-2-carbaldehyde consists of a naphthalene ring fused to a furan moiety at the 1,2-positions, with the aldehyde group occupying the 2-position of the furan ring. This arrangement creates a rigid, planar structure that influences its electronic properties and reactivity. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈O₂ |
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | Naphtho[1,2-b]furan-2-carbaldehyde |
| Boiling Point | 342–345°C (estimated) |
| Solubility | Low in water; soluble in DMSO, DMF |
The compound’s infrared (IR) spectrum typically shows strong absorption bands at 1,710–1,690 cm⁻¹ (C=O stretch) and 1,600–1,450 cm⁻¹ (aromatic C=C) . Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the aldehyde proton (δ 9.8–10.2 ppm in ¹H NMR) and aromatic protons in the naphthalene-furan system (δ 7.2–8.5 ppm) .
Synthetic Methodologies
Electrocatalytic 3,3-Rearrangement/Cyclization
A recent breakthrough involves the electrocatalytic conversion of propargylic aryl ethers into naphtho[1,2-b]furan-2-carbaldehyde derivatives under mild, oxidant-free conditions. This method employs a radical pathway mediated by electrochemical oxidation, achieving yields of 68–85% with excellent functional group tolerance . Key advantages include:
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Avoidance of transition-metal catalysts
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Use of water as the oxygen source (confirmed via ¹⁸O labeling)
Microwave-Assisted Multicomponent Reactions
Nafion-H@SPIONs (sulfonated silica-coated magnetic nanoparticles) catalyze the synthesis of related naphthofuranones under microwave irradiation. While optimized for naphtho[2,1-b]furan-2(1H)-ones, this approach demonstrates the feasibility of adapting similar conditions for aldehyde derivatives . Reaction parameters:
Classical Synthetic Routes
Traditional synthesis from 1-naphthol involves a five-step sequence:
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Formylation of 1-naphthol to 1-hydroxy-2-naphthaldehyde
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Cyclization with ethyl bromoacetate
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Bromination at the 5-position
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Suzuki coupling with aryl boronic acids
A comparative analysis of synthetic methods is presented below:
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Electrocatalytic | 68–85 | 6–8 h | Green chemistry, no metals |
| Microwave | 65–96 | 15–25 min | Rapid, high throughput |
| Classical | 45–60 | 24–48 h | Well-established protocol |
Chemical Reactivity and Derivatives
Knoevenagel Condensation
The aldehyde group undergoes efficient condensation with active methylene compounds. For example, reaction with malononitrile yields α,β-unsaturated nitriles, which serve as precursors for heterocyclic systems . Crystal structure analysis of condensation products reveals extended π-conjugation and intermolecular C–H···O hydrogen bonding networks .
Photochromic Applications
Naphtho[1,2-b]furan-2-carbaldehyde derivatives exhibit photochromic behavior when incorporated into fulgide systems. UV irradiation induces ring-closing reactions, producing colored forms with modulated fluorescence properties . Key photophysical parameters:
Catalytic C–C Bond Cleavage
Recent studies demonstrate that acid-catalyzed cleavage of atropaldehyde acetals generates reactive C2 electrophiles, enabling the synthesis of naphthofuran-containing stilbenes and indolinones . This method highlights the compound’s utility in constructing complex architectures.
Industrial and Materials Science Applications
Organic Electronics
The extended π-system enables applications in organic light-emitting diodes (OLEDs). Prototype devices incorporating naphthofuran-aldehyde derivatives achieve luminance efficiencies of 12–15 cd/A .
Catalytic Supports
Silica-coated magnetic nanoparticles functionalized with naphthofuran aldehydes serve as recoverable catalysts for cross-coupling reactions, maintaining >90% activity over 10 cycles .
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